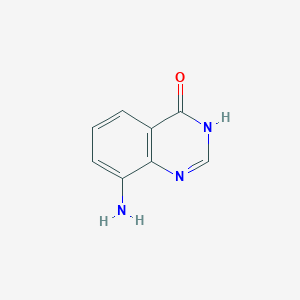

8-aminoquinazolin-4(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-amino-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVNSJBGHICCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130148-49-1 | |

| Record name | 8-amino-1,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Advancements for 8 Aminoquinazolin 4 3h One

Conventional Synthetic Routes to the Quinazolinone Core

Historically, the construction of the quinazolinone scaffold has relied on several well-established methods, primarily involving cyclization reactions and multi-component strategies.

Cyclization Reactions Involving Anthranilic Acid or Anthranilamide Precursors

A cornerstone of quinazolinone synthesis is the cyclization of anthranilic acid or its amide derivative, anthranilamide. The Niementowski quinazoline (B50416) synthesis, a classic method, involves the reaction of anthranilic acid with amides to form 4(3H)-quinazolinones. nih.govnih.gov This reaction is typically carried out by heating anthranilic acid with an excess of formamide. nih.govgeneris-publishing.com The process proceeds through an o-amidobenzamide intermediate with the elimination of water. nih.gov Variations of this method include the use of orthoesters or formic acid in combination with amines. tandfonline.comresearchgate.net For instance, 2-methyl-quinazolin-4(3H)-ones can be synthesized from anthranilic acid by first cyclizing it to a benzoxazinone using acetic anhydride, followed by a reaction with various amines. tandfonline.com

Another established route involves the reaction of anthranilic acid with urea to produce quinazoline-2,4-dione. generis-publishing.com The reaction of N-acylanthranilic acids with primary amines upon heating also yields quinazolinone derivatives. nih.gov

Multi-Component Reactions for Quinazolinone Scaffold Formation

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient and straightforward construction of the quinazolinone scaffold from readily available starting materials. mdpi.com These reactions offer significant advantages, including the formation of multiple bonds in a single step, often under mild and environmentally friendly conditions, leading to reduced waste and simplified purification processes. mdpi.com

One such approach involves the one-pot reaction of isatoic anhydride, an aldehyde, and an amine or ammonium salt. mdpi.com For example, a three-component reaction between isatoic anhydrides, aryl nitriles, and ammonium acetate, catalyzed by copper(I) iodide, can produce 2-substituted quinazolin-4(3H)-ones. mdpi.com The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step protocol to synthesize diverse polycyclic quinazolinones. nih.govacs.org This involves an initial Ugi reaction followed by a palladium-catalyzed annulation. nih.govacs.org

Modern and Sustainable Synthetic Approaches for 8-Aminoquinazolin-4(3H)-one

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic strategies, solvent-free conditions, and innovative technologies like microwave irradiation and flow chemistry.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has significantly advanced the synthesis of quinazolinones. Copper-catalyzed reactions are prevalent, enabling domino reactions and oxidative cyclizations. organic-chemistry.org For instance, a copper(I)-catalyzed, ligand- and base-free domino strategy allows for the synthesis of 2-substituted quinazolinones using TMSN3 as a nitrogen source. organic-chemistry.org Copper catalysts have also been employed in the aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols. nih.gov Other transition metals like palladium, rhodium, and manganese have also been utilized in various synthetic routes. acs.orgmdpi.comfrontiersin.org For example, a Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides provides a route to 2-substituted quinazolines. mdpi.com

Organocatalysis offers a metal-free alternative for quinazolinone synthesis. nih.gov Acid catalysts such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been employed in grinding-assisted and oxidative cyclization strategies. nih.gov For instance, a one-pot multi-component reaction of isatoic anhydride, 2-furoic hydrazides, and substituted salicylaldehydes can be catalyzed by p-TSA under ultrasound irradiation. nih.gov

Solvent-Free and Microwave-Assisted Synthetic Protocols

In a push towards greener chemistry, solvent-free and microwave-assisted synthetic methods have gained considerable attention. Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in quinazolinone synthesis compared to conventional heating. frontiersin.orgresearchgate.net The Niementowski reaction, for example, has been highly accelerated under solvent-free microwave conditions. nih.govfrontiersin.org

The combination of supported reagents, such as montmorillonite K-10, with microwave irradiation under solvent-free conditions provides an efficient method for Niementowski quinazoline synthesis. nih.gov One-pot microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid, acid chlorides, and primary amines has also been reported, offering advantages of high yield, short reaction times (7-10 minutes), and easy work-up. researchgate.net Furthermore, the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters can be achieved under solvent-free microwave irradiation to produce 6-substituted quinazolino[4,3-b]quinazolin-8-ones. researchgate.net

Flow Chemistry Applications in Quinazolinone Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages such as enhanced safety, scalability, and process control. nih.govresearchgate.net While specific applications to the synthesis of 8-aminoquinazolin-4(3H)-one are not extensively detailed in the provided context, the principles of flow chemistry are applicable to the synthesis of heterocyclic compounds. africacommons.net Flow systems allow for precise control over reaction parameters like temperature and residence time, which can be particularly beneficial for multistep syntheses. nih.gov The modular nature of flow chemistry setups allows for the coupling of different reactors and in-line purification, making it a versatile and efficient process. uc.pt This technology holds promise for the streamlined and sustainable production of quinazolinone derivatives.

Data Tables

Table 1: Comparison of Conventional and Modern Synthetic Approaches for Quinazolinone Core

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Niementowski Synthesis | Anthranilic acid, Amides | High temperature | Well-established, Simple starting materials | Harsh conditions, Long reaction times |

| Multi-Component Reactions | Isatoic anhydride, Aldehydes, Amines | Often mild, Catalytic | High efficiency, Atom economy, Reduced waste | Can require catalyst, Optimization may be needed |

| Transition Metal Catalysis | Various (e.g., 2-aminobenzamides, alcohols) | Catalytic, Often mild | High yields, Broad substrate scope | Catalyst cost and toxicity, May require inert atmosphere |

| Microwave-Assisted Synthesis | Anthranilic acid, Amines, etc. | Microwave irradiation, Often solvent-free | Rapid reaction times, Improved yields, Green chemistry | Specialized equipment required |

| Flow Chemistry | Various | Continuous flow, Precise control | Enhanced safety, Scalability, High reproducibility | Initial setup cost, Requires expertise |

Table 2: Examples of Catalytic Systems in Quinazolinone Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

| Transition Metal | Copper(I) iodide | Three-component reaction | mdpi.com |

| Transition Metal | Palladium(II) acetate | Ugi-4CR followed by annulation | nih.gov |

| Transition Metal | Mn(I) complex | Acceptorless dehydrogenative coupling | mdpi.com |

| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Multi-component reaction | nih.gov |

| Organocatalyst | Trifluoroacetic acid (TFA) | Oxidative cyclization | nih.gov |

Regioselective Functionalization for 8-Amino Substitution

The introduction of an amino group at the 8-position of the quinazolin-4(3H)-one scaffold is typically achieved through indirect methods, as direct amination is often challenging and lacks regioselectivity. A common and effective strategy involves the nitration of the quinazolinone ring, followed by the reduction of the resulting nitro group.

A plausible synthetic route commences with the nitration of a quinazolin-4(3H)-one precursor. The position of nitration is directed by the existing substituents on the benzene (B151609) ring. To achieve 8-nitro substitution, the synthesis would ideally start from a precursor that favors nitration at this specific position. Following successful nitration to yield 8-nitroquinazolin-4(3H)-one, the nitro group can be readily reduced to the desired 8-amino functionality using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄).

An alternative and more direct approach involves the cyclization of a pre-functionalized precursor, namely 2,3-diaminobenzoic acid or its derivatives. This method offers inherent regioselectivity, as the position of the amino group is predetermined in the starting material. The synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acid (anthranilic acid) derivatives is a well-established method. researchgate.netresearchgate.net By analogy, 2,3-diaminobenzoic acid can be cyclized with a suitable one-carbon synthon, such as formamide or formic acid, to construct the pyrimidinone ring, directly yielding 8-aminoquinazolin-4(3H)-one. researchgate.net This approach circumvents the need for a separate nitration and reduction sequence.

For instance, the reaction of 2-aminobenzoic acid with formamide at elevated temperatures is a known method for the synthesis of the parent quinazolin-4(3H)-one. researchgate.net Applying this to 2,3-diaminobenzoic acid would be a logical extension to directly obtain the 8-amino derivative.

The following table summarizes potential precursors and the key transformation for the synthesis of 8-aminoquinazolin-4(3H)-one.

| Starting Material/Intermediate | Key Transformation | Reagents/Conditions | Product |

| Quinazolin-4(3H)-one | Regioselective Nitration | HNO₃/H₂SO₄ | 8-Nitroquinazolin-4(3H)-one |

| 8-Nitroquinazolin-4(3H)-one | Reduction of Nitro Group | SnCl₂/HCl or H₂/Pd | 8-Aminoquinazolin-4(3H)-one |

| 2,3-Diaminobenzoic acid | Cyclization | Formamide, heat | 8-Aminoquinazolin-4(3H)-one |

| 2-Amino-3-nitrobenzoic acid | Cyclization and Reduction | 1. Formamide, heat2. SnCl₂/HCl | 8-Aminoquinazolin-4(3H)-one |

Chemo- and Stereoselective Synthesis of 8-Aminoquinazolin-4(3H)-one Precursors

The development of chemo- and stereoselective methods for the synthesis of precursors to 8-aminoquinazolin-4(3H)-one is crucial for accessing chiral derivatives, which may exhibit specific biological activities. The primary precursor of interest is 2,3-diaminobenzoic acid. While the synthesis of achiral 2,3-diaminobenzoic acid is established, the introduction of stereocenters in a controlled manner presents a significant synthetic challenge.

Currently, detailed research findings on the chemo- and stereoselective synthesis of precursors specifically for 8-aminoquinazolin-4(3H)-one are limited in publicly available literature. However, general principles of asymmetric synthesis can be applied to the synthesis of chiral derivatives of 2,3-diaminobenzoic acid.

One hypothetical approach could involve the asymmetric dihydroxylation of a substituted cinnamic acid derivative, followed by conversion of the hydroxyl groups to amino groups with stereochemical control. Another strategy could be the enzymatic resolution of a racemic mixture of a suitable precursor to isolate the desired enantiomer.

Given the nascent stage of research in this specific area, further investigation is required to develop robust and efficient chemo- and stereoselective synthetic routes to chiral precursors of 8-aminoquinazolin-4(3H)-one. The successful development of such methods would open new avenues for the exploration of the therapeutic potential of its chiral derivatives.

Reactivity and Chemical Transformations of 8 Aminoquinazolin 4 3h One

Reactions Involving the 8-Amino Functionality

The 8-amino group, being a primary aromatic amine, is a nucleophilic center and can undergo a range of chemical transformations typical for this functional group. These reactions allow for the introduction of diverse substituents, enabling the synthesis of a wide array of derivatives.

The primary amino group of 8-aminoquinazolin-4(3H)-one is readily acylated or sulfonated by reacting with acyl halides, anhydrides, or sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These reactions convert the amino group into the corresponding amide or sulfonamide, respectively. This transformation is analogous to the behavior of similar aromatic amines like 8-aminoquinoline (B160924), which is known to form amides that can act as directing groups in further synthetic steps. wikipedia.org

While direct studies on 8-aminoquinazolin-4(3H)-one are limited, the sulfonylation of the quinazolin-4(3H)-one core itself has been investigated, showing that substitution patterns elsewhere on the ring can influence reactivity at the nitrogen and oxygen atoms of the lactam function. nih.gov However, the 8-amino group's nucleophilicity is expected to be the primary site of reaction with acylating and sulfonylating agents under standard conditions.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | Reaction Type |

|---|---|---|

| Acetyl chloride | 8-Acetamidoquinazolin-4(3H)-one | Acylation |

| Benzoyl chloride | 8-Benzamidoquinazolin-4(3H)-one | Acylation |

| Acetic anhydride | 8-Acetamidoquinazolin-4(3H)-one | Acylation |

| Benzenesulfonyl chloride | 8-(Phenylsulfonamido)quinazolin-4(3H)-one | Sulfonylation |

The 8-amino group can be alkylated using alkyl halides. Studies on the closely related 8-aminoquinoline have demonstrated successful N-alkylation with reagents like 3-(2-bromoethyl)-1H-indole in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. nih.gov This reaction proceeds via a standard nucleophilic substitution mechanism where the amino group displaces the halide. It is anticipated that 8-aminoquinazolin-4(3H)-one would react similarly to yield 8-(alkylamino)quinazolin-4(3H)-one derivatives.

Reductive amination provides an alternative route to secondary or tertiary amines by first reacting the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine (Schiff base), which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method offers a controlled way to introduce specific alkyl groups onto the nitrogen atom.

Table 2: Examples of Alkylation and Reductive Amination

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Direct Alkylation | Methyl iodide, K₂CO₃ | 8-(Methylamino)quinazolin-4(3H)-one |

| Reductive Amination | Benzaldehyde, then NaBH₄ | 8-(Benzylamino)quinazolin-4(3H)-one |

As a primary aromatic amine, 8-aminoquinazolin-4(3H)-one can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt, 4-oxo-3,4-dihydroquinazolin-8-yl diazonium chloride. The rate of this reaction has been studied for the analogous compound 8-aminoquinoline. researchgate.net

The resulting diazonium salt is a valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. organic-chemistry.org This allows for the introduction of functionalities that are difficult to install by other means. Copper(I)-catalyzed substitution reactions of diazonium salts are known as Sandmeyer reactions and are used to introduce halides (-Cl, -Br) and the cyano group (-CN). wikipedia.orgnih.gov Other transformations include the introduction of an iodide using potassium iodide (KI), a hydroxyl group by heating in water, and a fluorine atom via the Balz-Schiemann reaction using fluoroboric acid (HBF₄). wikipedia.orgorganic-chemistry.org

Table 3: Diazotization and Subsequent Sandmeyer-Type Reactions

| Reagent(s) | Product | Reaction Name |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 8-Chloroquinazolin-4(3H)-one | Sandmeyer Reaction |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 8-Bromoquinazolin-4(3H)-one | Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | 4-Oxo-3,4-dihydroquinazoline-8-carbonitrile | Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | 8-Iodoquinazolin-4(3H)-one | Iodination |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | 8-Hydroxyquinazolin-4(3H)-one | Hydrolysis |

The 8-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. ekb.eg This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The formation of Schiff bases from amino-substituted quinazolinones is a well-established method for synthesizing new derivatives. nih.govnih.govarabjchem.org For instance, 3-amino-2-phenyl quinazolin-4(3H)-one has been shown to react with various carbonyl compounds to yield the corresponding Schiff bases. researchgate.net It is expected that the 8-amino group would exhibit similar reactivity, providing a straightforward route to 8-(benzylideneamino)quinazolin-4(3H)-one and related structures.

Transformations at the Quinazolinone Ring System

The benzenoid ring of 8-aminoquinazolin-4(3H)-one is subject to electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the ring. The 8-amino group is a powerful activating group and an ortho-, para-director. The fused pyrimidinone ring, containing an amide functionality, is a deactivating group. In this case, the strong activating nature of the amino group dominates, directing incoming electrophiles to the positions ortho (C-7) and para (C-5) relative to itself.

Extensive studies on the analogous 8-aminoquinoline system confirm this reactivity pattern. Electrophilic halogenation and nitration of 8-aminoquinoline derivatives consistently show a strong preference for substitution at the C-5 position. mdpi.comnih.gov This high regioselectivity is attributed to both electronic effects and potentially less steric hindrance at the C-5 position compared to the C-7 position. Therefore, electrophilic aromatic substitution reactions on 8-aminoquinazolin-4(3H)-one are expected to yield predominantly the C-5 substituted product.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 8-Amino-5-bromoquinazolin-4(3H)-one |

| Chlorination | Cl₂, AlCl₃ | 8-Amino-5-chloroquinazolin-4(3H)-one |

| Iodination | I₂, HNO₃ | 8-Amino-5-iodoquinazolin-4(3H)-one |

Nucleophilic Additions and Substitutions at the Heterocyclic Ring Positions (e.g., C-2, C-4)

Direct nucleophilic attack on the C-4 carbonyl carbon of the 8-aminoquinazolin-4(3H)-one ring is generally unfavorable. However, the C-4 position is a prime site for nucleophilic substitution after conversion of the oxo group into a better leaving group, typically a halogen. The most common strategy involves chlorination to produce an 8-amino-4-chloroquinazoline intermediate. This transformation is usually accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅).

The resulting 8-amino-4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the C-4 position for attack by a wide array of nucleophiles. Studies on analogous 4-chloroquinazolines demonstrate that they readily react with electron-rich amines, such as primary aliphatic amines or hydroxy-substituted anilines, to yield 4-aminoquinazoline derivatives in moderate to good yields under relatively mild conditions. nih.gov Even less reactive nucleophiles, such as electron-poor anilines, can be successfully coupled, often with the aid of acid catalysis or microwave irradiation to overcome longer reaction times and improve yields. nih.gov

The general mechanism for this substitution proceeds via a stepwise SₙAr pathway, where the rate-determining step is typically the initial nucleophilic attack to form a tetrahedral Meisenheimer intermediate. researchgate.net

The C-2 position is generally less reactive towards nucleophilic attack than an activated C-4 position. In precursors like 2,4-dichloroquinazoline, nucleophilic substitution occurs regioselectively at the C-4 position first. nih.gov Subsequent substitution at the C-2 position requires more forcing conditions. Therefore, for 8-aminoquinazolin-4(3H)-one, derivatization at C-2 typically involves multi-step synthetic sequences starting from different precursors rather than direct substitution on the intact ring system.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines (Aliphatic/Aromatic) | Reflux in isopropanol, ethanol, or DMF; Microwave irradiation | 4-Amino-8-aminoquinazolines | nih.govresearchgate.net |

| Hydrazines | Ethanol, reflux | 4-Hydrazinyl-8-aminoquinazolines | researchgate.net |

| Alcohols/Phenols | NaH or K₂CO₃ in DMF/THF | 4-Alkoxy/Aryloxy-8-aminoquinazolines | nih.gov |

| Thiols/Thiophenols | NaH or Et₃N in THF/Ethanol | 4-(Alkyl/Aryl)thio-8-aminoquinazolines | nih.govmdpi.com |

Tautomerism and Isomerization Processes of the Quinazolinone Lactam-Lactim System

Quinazolin-4(3H)-one and its derivatives, including the 8-amino substituted variant, exist in a dynamic equilibrium between two tautomeric forms: the lactam (amide) and the lactim (imidic acid) form. wisdomlib.org This phenomenon, known as lactam-lactim tautomerism, is a specific type of amide-imidol tautomerism involving the migration of a proton between the nitrogen atom at position 3 (N-3) and the exocyclic oxygen atom at C-4. vedantu.com

Lactam Form: 8-aminoquinazolin-4(3H)-one

Lactim Form: 8-amino-4-hydroxyquinazoline

The equilibrium between these two forms is a critical aspect of the molecule's chemistry, influencing its hydrogen bonding capabilities, aromaticity, and reactivity. For the parent quinazolin-4(3H)-one system and most of its derivatives, the lactam tautomer is overwhelmingly predominant in both solid and solution phases under normal conditions. This stability is attributed to the greater strength of the C=O double bond compared to the C=N double bond and favorable resonance stabilization of the amide group.

Substituents on the quinazolinone ring can influence the position of the tautomeric equilibrium. nih.gov However, in the case of 8-aminoquinazolin-4(3H)-one, the amino group is on the fused benzene (B151609) ring and is not expected to dramatically shift the equilibrium towards the lactim form. Spectroscopic evidence from related heterocyclic systems confirms the prevalence of the lactam structure. uni-muenchen.de While the lactim form is the minor tautomer, its transient formation is essential for certain reactions, such as the conversion of the C-4 oxo group to a chloro group with reagents like POCl₃, which proceeds via the hydroxyl group of the lactim tautomer.

Ring Opening and Recyclization Reactions of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is a chemically robust heterocyclic system characterized by significant stability. The fusion of the benzene and pyrimidine rings contributes to its aromatic character and general resistance to degradation under mild acidic or basic conditions.

Ring opening of the quinazolinone core is not a common transformation and typically requires harsh reaction conditions. The most susceptible bond to cleavage is the amide bond (N3-C4) within the pyrimidine ring. This can be achieved through vigorous hydrolysis with concentrated acids or bases at elevated temperatures. Such reactions lead to the decomposition of the heterocyclic system, yielding derivatives of the corresponding 2-aminobenzoic acid. For instance, hydrolysis of 8-aminoquinazolin-4(3H)-one would be expected to produce 2,8-diaminobenzoic acid and a formic acid derivative.

While ring-opening is primarily a degradative process, specific synthetic strategies can employ ring-opening and subsequent recyclization sequences to build complex quinazolinone derivatives from other heterocyclic precursors. For example, some synthetic routes to quinazolinones involve the ring-opening of isatins or epoxides followed by condensation and cyclization. organic-chemistry.org However, these are methods of synthesis rather than characteristic reactions of the pre-formed 8-aminoquinazolin-4(3H)-one molecule itself. Some reports note that undesired ring-opening can be a challenge during certain synthetic procedures, which has been mitigated by using solvent-free fusion reaction conditions. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For 8-aminoquinazolin-4(3H)-one, these reactions provide a powerful platform for introducing a wide variety of substituents, although they typically require the presence of a suitable functional handle, such as a halogen or triflate, on the ring system.

Derivatization can be envisioned through two primary strategies:

Coupling at the Benzene Ring: A halogenated derivative, such as 6-bromo-8-aminoquinazolin-4(3H)-one, can serve as a versatile precursor. The bromine atom at the C-6 position can participate in a range of palladium- or copper-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to introduce new C-N bonds.

Coupling at the 8-Amino Group: The N-H bonds of the 8-amino group itself can be functionalized directly via cross-coupling reactions. The Buchwald-Hartwig N-arylation is a prominent example, where the amino group reacts with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base to form a new diarylamine linkage. This allows for the direct extension of the molecular framework from the 8-position.

These catalytic methods offer high functional group tolerance and provide access to a vast chemical space of novel 8-aminoquinazolin-4(3H)-one derivatives that would be difficult to access through traditional synthetic methods. nih.gov

| Reaction Type | Substrate Requirement | Typical Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogen at C-5, C-6, or C-7 | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/vinyl-substituted derivatives | nih.gov |

| Heck Coupling | Halogen at C-5, C-6, or C-7 | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkenyl-substituted derivatives | nih.gov |

| Sonogashira Coupling | Halogen at C-5, C-6, or C-7 | Pd(PPh₃)₄/CuI | Alkynyl-substituted derivatives | nih.gov |

| Buchwald-Hartwig Amination | Halogen at C-5, C-6, or C-7 (for C-N) 8-Amino group (for N-arylation) | Pd₂(dba)₃ with Xantphos, BINAP | Amino-substituted or N-aryl derivatives | nih.govchim.it |

Derivatives and Analogs of 8 Aminoquinazolin 4 3h One: Design and Synthetic Strategies

Design Principles for Structural Modification at the 8-Amino Position

The 8-amino group on the quinazolinone ring serves as a primary site for structural modification, acting as a versatile handle to influence the molecule's physicochemical and pharmacological properties. A key design principle involves leveraging this amino group as a hydrogen bond donor or acceptor, which can be critical for interaction with biological targets.

Structure-activity relationship (SAR) studies have demonstrated that the introduction of various substituents at different positions of the quinazolinone nucleus, including the 8-position, can significantly modulate biological activity. For instance, research has shown that the presence of a halogen atom at the 6 and 8 positions can enhance antimicrobial properties. nih.gov More specifically, the introduction of a 2,4,5-trichloro-isophthalonitrile group at the 8-amino position of a 5-substituted quinazolin-4(3H)-one has been shown to improve antimicrobial activity. nih.gov This suggests that large, electron-deficient aromatic systems attached to the 8-amino group can be a favorable modification.

The primary goals for modifying the 8-amino position include:

Modulating Lipophilicity: Attaching various alkyl or aryl groups can alter the molecule's solubility and ability to cross biological membranes.

Introducing New Binding Interactions: Functional groups like amides, sulfonamides, or ureas can be formed, providing additional points for hydrogen bonding or other non-covalent interactions with target enzymes or receptors.

Serving as a Linker: The amino group can act as an attachment point for larger moieties, including other heterocyclic systems or pharmacophores, to create hybrid molecules with dual-action potential.

One notable study synthesized a series of 5-arylamine (or alkylamine)-8-amino polyhalobenzonitrile quinazolin-4(3H)-one derivatives. The findings indicated that these modifications led to compounds with variable but significant inhibitory effects against various bacterial and fungal strains, underscoring the importance of substitution at the 8-position for tuning antimicrobial efficacy. nih.gov

Synthesis of N-Substituted 8-Aminoquinazolin-4(3H)-one Derivatives

The synthesis of N-substituted derivatives at the 8-amino position typically involves standard organic reactions targeting primary amines. The nucleophilic character of the 8-amino group allows for a range of transformations.

Common Synthetic Strategies:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is a straightforward method to introduce a variety of R-CO- groups.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, which are important functional groups in many therapeutic agents.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This reaction can sometimes be challenging to control, potentially leading to over-alkylation.

Reductive Amination: A two-step process involving the formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl or heteroaryl halides, creating complex diarylamine structures.

A specific example from the literature involves the synthesis of 8-amino polyhalobenzonitrile quinazolin-4(3H)-one derivatives, where a 2,4,5-trichloro-isophthalonitrile moiety was introduced at the 8-position. nih.gov This transformation highlights the feasibility of attaching complex aromatic systems to the 8-amino group to enhance biological activity.

| Precursor | Reagent | Reaction Type | Resulting Derivative |

| 8-Aminoquinazolin-4(3H)-one | Acetyl Chloride | Acylation | 8-Acetamidoquinazolin-4(3H)-one |

| 8-Aminoquinazolin-4(3H)-one | Benzenesulfonyl Chloride | Sulfonylation | 8-(Phenylsulfonamido)quinazolin-4(3H)-one |

| 8-Aminoquinazolin-4(3H)-one | Benzaldehyde, then NaBH4 | Reductive Amination | 8-(Benzylamino)quinazolin-4(3H)-one |

| 8-Aminoquinazolin-4(3H)-one | 2,4,5-Trichloro-isophthalonitrile | Nucleophilic Aromatic Substitution | 8-(Dicyano-trichlorophenylamino)quinazolin-4(3H)-one |

Introduction of Substituents on the Quinazolinone Nucleus and Their Chemical Impact

Beyond the 8-amino position, substitutions on both the benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone nucleus have profound effects on the molecule's chemical properties and biological function. The nature, position, and electronic properties of these substituents are critical. nih.gov

Impact of Substituents on the Benzene Ring (Positions 5, 6, 7):

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br, I) or nitro groups (NO₂) at positions 6 and 8 have been noted for improving antimicrobial and anticancer potency. nih.govnih.gov These groups increase the acidity of N-H protons and can alter the electron density of the ring system, potentially affecting binding affinity and metabolic stability. For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their biological activities. nih.gov

Electron-Donating Groups (EDGs): Methoxy (OCH₃) or methyl (CH₃) groups can increase the electron density of the aromatic system. Their presence and position can influence the molecule's interaction with hydrophobic pockets in target proteins. nih.gov

Impact of Substituents on the Pyrimidine Ring (Positions 2, 3):

Position 2: The introduction of substituted or unsubstituted aryl groups at this position is a common strategy. nih.gov The size and nature of this substituent can significantly impact activity. For instance, incorporating a methyl or thiol group at position 2 is considered important for antimicrobial action. nih.gov

Position 3: This position is frequently modified with various aryl, alkyl, or heterocyclic moieties. SAR studies have shown that substituted aromatic rings at position 3 are essential for antimicrobial activity. nih.gov The N-3 position is also a key site for creating fused heterocyclic systems.

The lactam-lactim tautomerism of the quinazolinone core is influenced by solvent polarity and substitution, affecting its reactivity. For example, acylation can occur at either the N-3 (lactam form) or the O-4 (lactim form) position depending on the reaction conditions, leading to different constitutional isomers. nih.gov

| Position | Substituent Type | Example | Chemical/Biological Impact | Reference |

| 2 | Aryl/Heterocycle | 2-Phenyl | Often essential for analgesic and anti-inflammatory activities. | nih.gov |

| 3 | Substituted Aryl | 3-(4-Fluorophenyl) | Considered essential for antimicrobial activities. | nih.gov |

| 6 | Electron-Withdrawing | 6-Bromo, 6-Nitro | Can enhance anticancer and antimicrobial potency. | nih.govnih.gov |

| 8 | Electron-Withdrawing | 8-Iodo | Halogen substitution at this position can improve biological activity. | nih.gov |

Synthesis of Polycyclic Systems Incorporating the 8-Aminoquinazolin-4(3H)-one Scaffold

The 8-aminoquinazolin-4(3H)-one scaffold can be used as a building block for the synthesis of more complex, polycyclic heterocyclic systems. The amino group at the 8-position, along with other reactive sites on the nucleus, can participate in cyclization reactions to form fused rings. These polycyclic structures often exhibit unique biological properties.

General Synthetic Approaches:

Intramolecular Cyclization: An N-substituted derivative at the 8-amino position, containing a suitable functional group, can undergo intramolecular cyclization to form a new ring fused to the benzene portion of the quinazolinone. For example, an 8-(2-chloroacetamido) derivative could potentially be cyclized to form a pyrrolo[3,2-h]quinazolinone system.

Cascade Reactions: Multi-component reactions can be designed where the 8-aminoquinazolin-4(3H)-one is one of the starting materials, leading to the one-pot formation of complex polycyclic structures.

Annulation Reactions: The 8-amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of a new heterocyclic ring. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring.

While specific examples starting directly from 8-aminoquinazolin-4(3H)-one are specialized, the general strategies for creating fused quinazolinones are well-established. These include intramolecular radical cyclization of N3-alkenyl-tethered quinazolinones and oxidative cyclization of isatins with cyclic amines. researchgate.net These methodologies could be adapted, using the 8-amino group as a key reactive site to build novel polycyclic architectures. For example, a one-pot method for producing quinazolino[3,4-α]quinazolin-13-ones has been developed, showcasing the synthesis of complex polycyclic scaffolds through sequential amination and cyclization steps. nih.gov

Advanced Spectroscopic and Structural Characterization of 8 Aminoquinazolin 4 3h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 8-aminoquinazolin-4(3H)-one and its analogues. It provides profound insights into the molecular connectivity, conformational dynamics, and the subtle interplay of electronic effects within these molecules.

The quinazolinone scaffold is known for its potential to exist in different tautomeric forms, primarily the lactam and lactim forms. Dynamic NMR (DNMR) studies are instrumental in investigating this tautomerism. In solution, a molecule of a 4(3H)-quinazolinone derivative may exist in two or more structural forms that are in continuous transfer from one to another. ubd.edu.bn The simultaneous existence of the amide (lactam) and imidic acid (lactim) forms can be observed in the NMR spectrum. ubd.edu.bn The equilibrium between these tautomers is often influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the quinazolinone core.

Temperature-dependent NMR studies can be employed to probe the dynamics of this equilibrium. By analyzing the coalescence of signals at varying temperatures, it is possible to calculate the dynamic parameters of the interchange process, including the rate constant (k), activation energy (Ea), and the Gibbs free energy of activation (ΔG*). ubd.edu.bn For instance, in a study on N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, the content of the amide and imidic acid forms was found to be nearly equal at pH 8, allowing for a detailed dynamic study of the equilibrium by varying the temperature. ubd.edu.bn

Interactive Data Table: Dynamic NMR Parameters for Tautomeric Interchange in a Quinazolinone Derivative

| Parameter | Value |

| Coalescence Temperature (Tc) | Varies with spectrometer frequency |

| Rate Constant (k) at Tc | Calculable from spectral data |

| Activation Energy (Ea) | Determined from Arrhenius plot |

| Gibbs Free Energy (ΔG) | Calculated from the Eyring equation |

| Enthalpy of Activation (ΔH) | Determined from temperature-dependent studies |

| Entropy of Activation (ΔS) | Calculated from ΔG and ΔH* |

Note: The specific values for these parameters are dependent on the specific derivative and experimental conditions.

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural assignment of 8-aminoquinazolin-4(3H)-one derivatives. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecular structure.

In the ¹H NMR spectra of quinazolinone derivatives, the aromatic protons typically resonate in the downfield region (around δ 7.0-8.5 ppm). nih.govmdpi.com The exact chemical shifts are influenced by the nature and position of substituents on the benzene (B151609) ring. For example, the introduction of an amino group at the C-8 position would be expected to cause an upfield shift of the adjacent aromatic protons due to its electron-donating nature. The proton of the N-H group in the pyrimidine (B1678525) ring often appears as a broad singlet. nih.gov

The ¹³C NMR spectra provide complementary information. The carbonyl carbon (C=O) of the quinazolinone ring typically gives a characteristic signal in the range of δ 160-170 ppm. nih.govnih.gov The chemical shifts of the other carbon atoms in the heterocyclic and benzenoid rings are also sensitive to the electronic environment, allowing for the unambiguous assignment of complex structures. For instance, in a series of synthesized 3-benzyl-2-(substituted-benzyl)quinazolin-4(3H)-ones, the carbonyl carbon appeared in the range of δ 161.3-162.3 ppm. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinazolin-4(3H)-one Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-substituent | Varies with substituent | Varies with substituent |

| N3-H | ~9.0-12.0 (broad s) | - |

| C4 | - | ~160-170 |

| H5 | ~8.0-8.3 (d) | ~125-130 |

| H6 | ~7.4-7.8 (t) | ~125-130 |

| H7 | ~7.6-8.0 (t) | ~130-135 |

| H8 (or substituent) | Varies | ~115-120 (for C8) |

Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 8-aminoquinazolin-4(3H)-one derivatives and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectra of quinazolinones are characterized by several key absorption bands. The N-H stretching vibration of the lactam group typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration gives rise to a strong absorption band around 1650-1700 cm⁻¹. nih.gov The exact position of these bands is sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding can lead to a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. nih.gov Studies on quinoline (B57606) derivatives have shown that intramolecular hydrogen bonds can be investigated by analyzing the vibrational frequencies of the involved groups, such as the O-H group. dntb.gov.ua

Interactive Data Table: Characteristic FT-IR Absorption Bands for Quinazolin-4(3H)-one Derivatives

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium to Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| C=O Stretch (Amide I) | 1650-1700 | Strong |

| C=N Stretch | 1600-1640 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within the chromophoric system of 8-aminoquinazolin-4(3H)-one and its derivatives. The UV-Vis spectra of these compounds typically exhibit absorption bands corresponding to π–π* and n–π* electronic transitions. nih.govchemmethod.com

The bands in the 210–285 nm range are generally assigned to π–π* transitions, while those in the 285–320 nm range are attributed to n–π* transitions. nih.gov The n–π* transition of the carbonyl group is often observed at longer wavelengths. nih.gov The position and intensity of these absorption bands can be influenced by the presence of substituents on the quinazolinone ring and the polarity of the solvent, a phenomenon known as solvatochromism.

Studies on quinazolinone derivatives have shown that the absorption maxima can undergo a bathochromic (red) or hypsochromic (blue) shift with changing solvent polarity. mdpi.com For example, in a study of certain quinazolinone derivatives, a hypsochromic shift was observed upon irradiation, indicating a modification of the compounds. nih.gov This sensitivity to the solvent environment provides insights into the nature of the electronic transitions and the solute-solvent interactions.

Interactive Data Table: Typical UV-Vis Absorption Maxima (λ_max) for Quinazolin-4(3H)-one Derivatives

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π–π | 210-285 | High |

| n–π | 285-320 | Low to Medium |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of 8-aminoquinazolin-4(3H)-one derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact molecular geometry.

X-ray diffraction studies have confirmed the planar nature of the quinazolinone ring system in many derivatives. mdpi.com The crystal structure of a molecule also reveals the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π–π stacking. acs.org These interactions play a crucial role in determining the physical properties of the solid material.

For instance, in the crystal structure of a synthesized quinazolinone derivative, X-ray analysis revealed Z-type helical packing stabilized by π–π stacking and hydrogen-bonding interactions. acs.org The analysis of intermolecular interactions in crystalline materials is crucial for understanding polymorphism, which is the ability of a solid to exist in multiple crystal forms. mdpi.com

Interactive Data Table: Selected Crystallographic Data for a Representative Quinazolinone Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Z (molecules/unit cell) | 4 |

Note: These values are hypothetical and serve as an example of the type of data obtained from X-ray crystallography.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 8-aminoquinazolin-4(3H)-one and its derivatives. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide detailed information about the fragmentation pathways of these molecules, which is invaluable for structural elucidation and isomeric differentiation.

Under electron impact (EI) ionization, quinazoline (B50416) itself fragments by the consecutive loss of two molecules of HCN. rsc.org The fragmentation of substituted quinazolines follows this pathway as well as others associated with the breakdown of the substituent. rsc.org Electrospray ionization (ESI) is a softer ionization technique commonly used for the analysis of quinazolinone derivatives. soton.ac.uk

The fragmentation behavior of protonated quinazolines is predominantly controlled by the structure of the molecule. soton.ac.uk A detailed understanding of the fragmentation patterns can aid in the rapid characterization of unknown structures. soton.ac.uk For example, the mass spectrum of a synthesized 3-amino-2-methylquinazolin-4(3H)-one derivative can be used to confirm its structure by analyzing the molecular ion peak and the fragmentation pattern. researchgate.net

Interactive Data Table: Common Fragmentation Pathways for Quinazoline Derivatives in Mass Spectrometry

| Precursor Ion | Fragmentation Process | Neutral Loss | Product Ion |

| [M+H]⁺ | Loss of substituent at C4 | R₄ | [M+H - R₄]⁺ |

| [M]⁺˙ | Loss of HCN | HCN | [M - HCN]⁺˙ |

| [M - HCN]⁺˙ | Loss of second HCN | HCN | [M - 2HCN]⁺˙ |

| [M+H]⁺ | Cleavage of substituent at N3 | R₃ | [M+H - R₃]⁺ |

Computational and Theoretical Chemistry Studies of 8 Aminoquinazolin 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of quinazolinone derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in determining the optimized molecular geometry of 8-aminoquinazolin-4(3H)-one, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations typically employ basis sets such as B3LYP/6-31G* to achieve reliable results. The optimized geometry reveals a nearly planar quinazolinone core, with the amino group also exhibiting a planar or near-planar arrangement.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP surface is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in understanding the chemical reactivity and kinetic stability of a molecule.

The HOMO represents the ability of a molecule to donate electrons, thus being associated with its nucleophilicity. In 8-aminoquinazolin-4(3H)-one, the HOMO is typically localized over the electron-rich regions of the molecule, particularly the amino group and the aromatic ring. The LUMO, conversely, signifies the ability of a molecule to accept electrons, relating to its electrophilicity. The LUMO is generally distributed over the electron-deficient parts of the molecule, such as the carbonyl group and the pyrimidine (B1678525) ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinazolinone Core

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These are representative values for a quinazolinone core and may vary for 8-aminoquinazolin-4(3H)-one.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 8-aminoquinazolin-4(3H)-one. These descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's propensity to react.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ2/2η.

These descriptors are invaluable for comparing the reactivity of different quinazolinone derivatives and for predicting their behavior in chemical reactions.

Table 2: Calculated Reactivity Descriptors for a Representative Quinazolinone Core

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

Note: These are representative values and may differ for 8-aminoquinazolin-4(3H)-one.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and the influence of the solvent on the structure and dynamics of 8-aminoquinazolin-4(3H)-one.

MD simulations can reveal the different stable and metastable conformations that the molecule can adopt, as well as the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how its shape can change in different environments. For 8-aminoquinazolin-4(3H)-one, MD simulations can explore the rotation around single bonds, such as the C-N bond of the amino group, and the puckering of the heterocyclic ring.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions involving quinazolinone derivatives. By mapping the potential energy surface of a reaction, these methods can identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism and the factors that control the reaction rate. For the synthesis of 8-aminoquinazolin-4(3H)-one, computational studies can be used to investigate different synthetic routes, compare the activation energies of competing pathways, and identify the most plausible reaction mechanism.

For instance, the cyclization step in the synthesis of the quinazolinone ring can be modeled to determine whether it proceeds through a concerted or a stepwise mechanism. The influence of catalysts on the reaction mechanism can also be investigated by including the catalyst in the computational model.

Tautomeric Equilibrium Prediction and Energetic Analysis

Tautomerism is a common phenomenon in heterocyclic compounds like 8-aminoquinazolin-4(3H)-one, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of double bonds. The "-one" suffix in the name indicates the keto tautomer, but an enol tautomer is also possible.

Computational chemistry provides a reliable means of predicting the relative stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer using DFT or other high-level quantum chemical methods, the position of the tautomeric equilibrium can be determined. These calculations typically show that the keto form of quinazolin-4(3H)-ones is significantly more stable than the enol form, which is consistent with experimental observations.

The energetic analysis can also be extended to include the effects of the solvent, which can influence the tautomeric equilibrium by preferentially stabilizing one tautomer over another.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. QSPR models are built by correlating a set of calculated molecular descriptors with an experimentally measured property for a series of related compounds.

For 8-aminoquinazolin-4(3H)-one and its derivatives, QSPR models can be developed to predict a wide range of properties, such as solubility, melting point, and chromatographic retention times. The molecular descriptors used in these models can be derived from the molecular structure and can be constitutional, topological, geometrical, or electronic in nature.

Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized compounds. This predictive capability is highly valuable in the drug discovery process, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates with desirable properties for synthesis and testing.

Emerging Research Directions and Non Biological Applications of 8 Aminoquinazolin 4 3h One Scaffolds

8-Aminoquinazolin-4(3H)-one as Ligands in Coordination Chemistry

The presence of multiple heteroatoms, including nitrogen and oxygen, makes 8-aminoquinazolin-4(3H)-one and its derivatives excellent candidates for ligands in coordination chemistry. The lone pair of electrons on the nitrogen atoms of the pyrimidine (B1678525) ring, the exocyclic amino group, and the carbonyl oxygen atom can all participate in the formation of coordinate bonds with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving quinazolinone-based ligands is a burgeoning area of research. While extensive studies have been conducted on the coordination chemistry of the parent quinazolin-4(3H)-one, research specifically focusing on the 8-amino derivative is still developing. Generally, the synthesis of these complexes involves the reaction of a metal salt with the 8-aminoquinazolin-4(3H)-one ligand in a suitable solvent, often with the application of heat to facilitate the reaction.

For instance, studies on related quinazolinone derivatives have shown the formation of stable complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). These studies often report the synthesis of complexes with varying stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios, depending on the reaction conditions and the nature of the metal ion.

Analysis of Coordination Modes and Metal-Ligand Interactions

The 8-aminoquinazolin-4(3H)-one ligand offers several potential coordination modes due to its poly-dentate nature. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Based on studies of the parent quinazolin-4(3H)-one, two primary coordination modes can be anticipated. researchgate.netijrps.comnih.govnih.gov One common mode involves coordination through the nitrogen atom at position 3 (N3) of the pyrimidine ring and the exocyclic carbonyl oxygen atom at position 4 (O4), forming a stable five-membered chelate ring. researchgate.netijrps.comnih.govnih.gov Another possibility is coordination through the nitrogen atom at position 1 (N1) and the exocyclic amino group at position 8. The presence of the 8-amino group introduces an additional potential coordination site, which could lead to bidentate or even polydentate coordination, potentially bridging multiple metal centers.

The interaction between the metal and the ligand can be further investigated using techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy for paramagnetic complexes. These methods provide information about the electronic structure and the geometry of the metal center. Theoretical calculations, such as Density Functional Theory (DFT), are also increasingly employed to model the electronic structure and predict the most stable coordination geometries of these metal complexes.

| Potential Coordination Site | Description | Supporting Evidence from Related Compounds |

| N3 and O4 | Bidentate chelation forming a five-membered ring. | Commonly observed in metal complexes of quinazolin-4(3H)-one. researchgate.netijrps.comnih.govnih.gov |

| N1 and 8-NH₂ | Bidentate chelation forming a six-membered ring. | Plausible due to the presence of the 8-amino group. |

| Monodentate (N1 or N3) | Coordination through a single nitrogen atom. | Less common but possible depending on steric and electronic factors. |

| Bridging Ligand | Coordination to multiple metal centers. | The presence of multiple donor atoms allows for potential bridging behavior. |

Integration into Novel Organic and Inorganic Materials

The unique structural features of 8-aminoquinazolin-4(3H)-one make it an attractive building block for the creation of novel organic and inorganic materials with tailored properties. Its ability to participate in hydrogen bonding and π-π stacking interactions, coupled with its coordination capabilities, allows for its incorporation into a variety of material architectures.

Functional Polymers and Supramolecular Assemblies

The incorporation of 8-aminoquinazolin-4(3H)-one moieties into polymer backbones or as pendant groups can impart specific functionalities to the resulting materials. For example, the metal-coordinating ability of the quinazolinone unit can be exploited to create metallopolymers with interesting catalytic, electronic, or magnetic properties. The amino group at the 8-position provides a convenient handle for polymerization reactions or for grafting onto existing polymer chains.

Furthermore, the planar aromatic structure of the quinazolinone ring, along with the hydrogen bond donor and acceptor sites, facilitates the formation of well-ordered supramolecular assemblies. These non-covalent interactions can direct the self-assembly of 8-aminoquinazolin-4(3H)-one derivatives into higher-order structures such as nanofibers, gels, and liquid crystals. The properties of these supramolecular materials can be tuned by modifying the substituents on the quinazolinone core, thereby altering the strength and directionality of the intermolecular interactions.

Applications in Purely Chemical Sensing and Probe Development

The development of chemical sensors and fluorescent probes is a rapidly growing field, and quinazolinone derivatives have shown considerable promise in this area. nih.govnih.gov The fluorescence properties of the 8-aminoquinazolin-4(3H)-one scaffold can be modulated by its interaction with specific analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors.

The amino group at the 8-position can be readily functionalized with various recognition moieties to create probes with high selectivity for specific ions or molecules. For example, the introduction of a receptor unit that selectively binds to a particular metal ion can lead to a change in the fluorescence emission of the quinazolinone core upon binding. This change can be a shift in the emission wavelength, an increase (chelation-enhanced fluorescence, CHEF), or a decrease (chelation-enhanced quenching, CHEQ) in fluorescence intensity. Such probes have potential applications in environmental monitoring, industrial process control, and chemical research. While research on 8-aminoquinoline (B160924) derivatives as fluorescent probes is more established, the analogous 8-aminoquinazolin-4(3H)-one system holds similar potential. mdpi.com

Role as Synthetic Intermediates in the Construction of Complex Chemical Structures

Beyond its direct applications, 8-aminoquinazolin-4(3H)-one serves as a valuable synthetic intermediate for the construction of more complex heterocyclic systems. nih.govnih.govresearchgate.netresearchgate.net The presence of multiple reactive sites—the amino group, the lactam functionality, and the aromatic ring—allows for a wide range of chemical transformations.

The exocyclic amino group at the 8-position is a key functional handle that can be readily diazotized and converted into a variety of other substituents, such as halogens, hydroxyl groups, or cyano groups, through Sandmeyer-type reactions. This allows for the introduction of diverse functionalities onto the quinazolinone scaffold. Furthermore, the amino group can participate in condensation reactions with aldehydes, ketones, or acid chlorides to form Schiff bases, amides, and other derivatives, which can then undergo further cyclization reactions to build fused heterocyclic rings.

Studies on Corrosion Inhibition Properties (Chemical Aspect) of 8-Aminoquinazolin-4(3H)-one Scaffolds

Following a comprehensive review of scientific literature and research databases, no specific studies detailing the corrosion inhibition properties of the chemical compound 8-aminoquinazolin-4(3H)-one have been identified.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of relevant studies on 8-aminoquinazolin-4(3H)-one.

Conclusion and Future Perspectives in 8 Aminoquinazolin 4 3h One Research

Summary of Key Methodological and Theoretical Advancements

Methodological advancements in the synthesis of the 8-aminoquinazolin-4(3H)-one scaffold have been primarily centered on classical cyclocondensation reactions. The principal synthetic route involves the reaction of 2,3-diaminobenzoic acid with a suitable one-carbon source. Formamide, for instance, serves as a common reagent to construct the pyrimidine (B1678525) ring, yielding the core 8-aminoquinazolin-4(3H)-one structure.

Another key advancement involves a multi-step approach starting from 2-amino-3-nitrobenzoic acid. This method, summarized in the table below, allows for the introduction of substituents on the quinazolinone core before the final reduction of the nitro group to the diagnostic 8-amino functionality. This provides a strategic advantage for creating more complex derivatives.

| Step | Reactants | Reagents/Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-Amino-3-nitrobenzoic acid, Acetic anhydride | Reflux | 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one | Cyclization |

| 2 | 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one, Ammonia | Heating | 2-Methyl-8-nitroquinazolin-4(3H)-one | Ammonolysis and ring transformation |

| 3 | 2-Methyl-8-nitroquinazolin-4(3H)-one | SnCl2/HCl or H2/Pd-C | 8-Amino-2-methylquinazolin-4(3H)-one | Nitro group reduction |

Theoretically, computational studies have begun to shed light on the electronic properties of the 8-aminoquinazolin-4(3H)-one molecule. Density Functional Theory (DFT) calculations suggest that the 8-amino group significantly influences the electron density distribution across the bicyclic system, enhancing the nucleophilicity of the benzene (B151609) ring and modulating the hydrogen bonding capabilities of the N-H protons. This has implications for its reactivity and potential as a building block in supramolecular chemistry.

Identification of Unexplored Chemical Transformations and Synthetic Challenges

Despite foundational synthetic routes, significant challenges and unexplored areas remain in the chemistry of 8-aminoquinazolin-4(3H)-one.

Synthetic Challenges:

Regioselectivity: A primary challenge lies in the selective functionalization of the starting materials. For precursors like 2,3-diaminobenzoic acid, achieving selective acylation or condensation at the 2-amino group without competing reactions at the 3-amino position can be difficult, often requiring complex protection-deprotection strategies.

Limited Precursor Availability: The commercial availability of substituted 2,3-diaminobenzoic acids is limited, which restricts the diversity of derivatives that can be readily synthesized.

Harsh Reaction Conditions: Many established protocols for quinazolinone synthesis require high temperatures or strongly acidic/basic conditions, which may not be compatible with sensitive functional groups on more complex derivatives.

Unexplored Chemical Transformations:

Post-synthetic Functionalization: The chemistry of the 8-amino group itself is largely unexplored. Transformations such as diazotization followed by Sandmeyer reactions could introduce a wide array of functionalities (e.g., halogens, cyano, hydroxyl groups) at the 8-position.

Cross-Coupling Reactions: The 8-amino group could be converted to a more versatile handle for modern cross-coupling reactions. For example, its transformation into a triflate or halide would enable Suzuki, Buchwald-Hartwig, or Sonogashira couplings to build complex molecular architectures.

Derivatization at N-3: While N-3 alkylation is common for other quinazolinones, its application to the 8-amino variant, and the subsequent impact on the molecule's properties, has not been systematically investigated.

Prognosis for Future Methodological Innovations in Synthesis and Characterization

The field is ripe for the application of modern synthetic and analytical methodologies to overcome current challenges.

Innovations in Synthesis:

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the multi-step preparation of 8-aminoquinazolin-4(3H)-one derivatives. This technology can enable better control over reaction parameters, improve safety for potentially hazardous steps (like nitration or reduction), and facilitate scalable production.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis represent green and efficient alternatives to traditional methods for C-H functionalization or cross-coupling reactions. These techniques could enable direct derivatization of the quinazolinone core under mild conditions, bypassing the need for pre-functionalized starting materials.

Enzymatic Synthesis: Biocatalysis could provide highly regioselective methods for the synthesis and modification of 8-aminoquinazolin-4(3H)-one, particularly for the selective acylation or protection of amine precursors.

Innovations in Characterization:

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy will be crucial for unambiguously determining the structure of novel derivatives and for studying intermolecular interactions, such as hydrogen bonding patterns in solid-state materials.

Single-Crystal X-ray Diffraction: Obtaining crystal structures is essential for understanding the precise three-dimensional arrangement of atoms, which is critical for rational design in materials science and catalysis.

Potential for Novel Discoveries in Advanced Materials and Chemical Catalysis

The unique structure of 8-aminoquinazolin-4(3H)-one, featuring a rigid heterocyclic core, a nucleophilic amino group, and hydrogen-bonding motifs, makes it a highly promising but currently underutilized platform for materials science and catalysis.

Advanced Materials:

High-Performance Polymers: The 8-amino group provides a reactive handle for polymerization. It can serve as a monomer for the synthesis of polyamides, polyimides, or polyureas. The inherent rigidity of the quinazolinone backbone could impart exceptional thermal stability and mechanical strength to these polymers, making them candidates for advanced composites or heat-resistant fibers.

Organic Electronics: The extended π-system and the electron-donating amino group suggest potential applications in organic electronics. Derivatives could be designed as organic light-emitting diode (OLED) materials, hole-transport layers in organic photovoltaics, or as components of organic field-effect transistors (OFETs).

Supramolecular Assemblies: The combination of the 8-amino group and the lactam moiety in the pyrimidine ring creates specific sites for hydrogen bonding. This could be exploited to build programmed supramolecular structures, such as gels, liquid crystals, or porous organic frameworks with potential applications in sensing or gas storage.

Chemical Catalysis:

Ligand Design: The 8-amino group, in conjunction with the nitrogen atoms at positions 1 or 3, can act as a bidentate or tridentate chelating ligand for transition metals. Such metal complexes could be explored as novel catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The rigid quinazolinone scaffold would provide a well-defined and stable coordination environment for the metal center.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8-aminoquinazolin-4(3H)-one derivatives?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazinones with nitrogen nucleophiles. For example, 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (precursor) reacts with hydrazine hydrate or amines under reflux to yield 8-aminoquinazolin-4(3H)-one derivatives. Key reagents include POCl₃ for activating the benzoxazinone core, as seen in the synthesis of 2-((2-aminoquinazolin-4-yl)amino)quinazolin-4(3H)-one (38% yield with POCl₃ and lutidine) .

- Table 1 : Synthetic Routes and Yields

| Substituents | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 6,8-Dibromo | POCl₃, lutidine, reflux | 38 | |

| 6-Fluoro-8-iodo | NH₃ (aq.), reflux | 60–70 |

Q. What analytical techniques are critical for structural confirmation of quinazolinone derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and LC-MS are standard for confirming regiochemistry and purity. For example, ¹H NMR (DMSO-d₆) of 2-((2-aminoquinazolin-4-yl)amino)quinazolin-4(3H)-one shows distinct aromatic proton splitting (δ 7.02–7.85 ppm) and NH₂ signals, while LC-MS confirms molecular weight (e.g., m/z 305 [M+H]⁺) . X-ray crystallography may resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in 8-aminoquinazolin-4(3H)-one synthesis?

- Methodological Answer : Yield optimization requires tuning reaction time, solvent polarity, and catalyst use. For example:

- Time : Prolonged reflux (e.g., 3–6 hours) enhances cyclization efficiency .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalysts : Lutidine or triethylamine mitigates HCl byproduct formation during POCl₃-mediated reactions .

Q. What strategies resolve contradictions in reported biological activities of 8-aminoquinazolin-4(3H)-one derivatives?